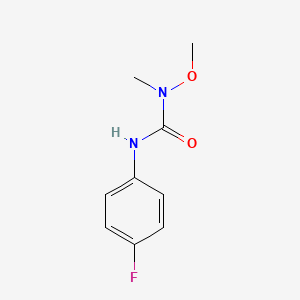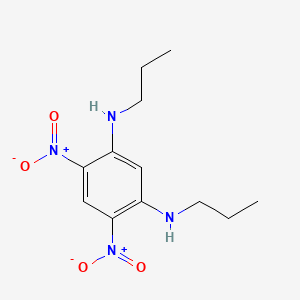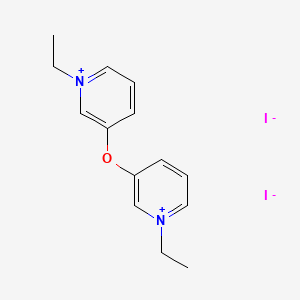
3,3'-Oxybis(1-ethylpyridin-1-ium) diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide is a chemical compound characterized by the presence of two 1-ethylpyridin-1-ium groups connected via an oxygen bridge, with two iodide ions as counterions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide typically involves the reaction of 1-ethylpyridinium salts with an appropriate oxygen-containing bridging agent. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The iodide ions can be substituted with other anions through appropriate chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halide exchange reactions using silver nitrate or other halide salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while substitution reactions can produce compounds with different anions.
Aplicaciones Científicas De Investigación
3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparación Con Compuestos Similares
1-Ethylpyridin-1-ium chloride: A related compound with similar structural features but different counterions.
1-Ethylpyridin-1-ium bis((trifluoromethyl)sulfonyl)amide: Another similar compound with distinct anionic components.
Uniqueness: 3,3’-Oxybis(1-ethylpyridin-1-ium) diiodide is unique due to its oxygen-bridged structure and the presence of iodide ions. This structural uniqueness may confer specific chemical and physical properties that differentiate it from other related compounds.
Propiedades
Número CAS |
88151-89-7 |
|---|---|
Fórmula molecular |
C14H18I2N2O |
Peso molecular |
484.11 g/mol |
Nombre IUPAC |
1-ethyl-3-(1-ethylpyridin-1-ium-3-yl)oxypyridin-1-ium;diiodide |
InChI |
InChI=1S/C14H18N2O.2HI/c1-3-15-9-5-7-13(11-15)17-14-8-6-10-16(4-2)12-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
HWPZVPDLVWZLBL-UHFFFAOYSA-L |
SMILES canónico |
CC[N+]1=CC=CC(=C1)OC2=C[N+](=CC=C2)CC.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



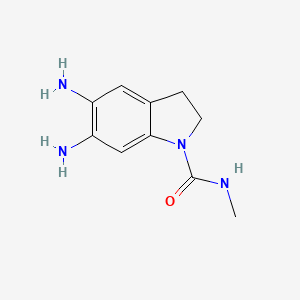


![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
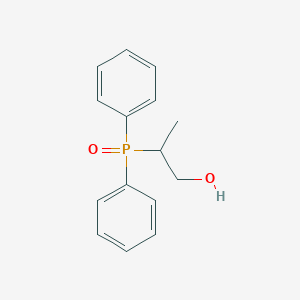
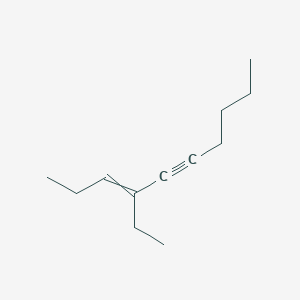

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)

